5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol
Description
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol is a phenolic compound characterized by a trifluoromethyl (-CF₃) group at the 3-position and a 2-chloro-5-hydroxyphenyl substituent at the 5-position of the aromatic ring.
Properties
IUPAC Name |
4-chloro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-12-2-1-9(18)6-11(12)7-3-8(13(15,16)17)5-10(19)4-7/h1-6,18-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKNADTDNQQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686642 | |
| Record name | 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-79-3 | |
| Record name | 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of chlorinating agents such as phosphorus oxychloride (POCl3) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydroxy group.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The hydroxy and chloro groups facilitate binding to enzymes or receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
3-(4-Chlorophenyl)-5-(trifluoromethyl)phenol
5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol
- Structure : Incorporates carboxylic acid groups at the 3- and 5-positions.
- Impact : Carboxylic acids significantly increase water solubility but may reduce membrane permeability. This structural difference suggests utility in environments requiring high solubility, such as aqueous formulations.
- Reference :
Functional Group Modifications
3-Chloro-5-(2-chloro-5-hydroxyphenyl)benzoic Acid
4-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde
- Structure : Adds a benzaldehyde group at the 4-position.
- However, it may also increase instability under basic conditions.
- Reference :
Data Table: Key Comparisons
*Calculated using ChemDraw.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance stability and ligand-receptor binding via hydrophobic and dipole interactions. For example, the trifluoromethyl group in CHPG analogs () contributes to mGluR5 antagonism.
- Hydroxyl Groups : Increase solubility and hydrogen-bonding capacity, critical for interactions with polar residues in receptor binding sites (e.g., NMDA or AMPA receptors in ).
- Substituent Position : Para-substituted chlorophenyl groups () may hinder binding compared to ortho/meta-substituted analogs due to steric effects.
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